molecular formula C8H17ClN2O2S B2735417 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 1286274-60-9

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2735417
CAS No.: 1286274-60-9
M. Wt: 240.75
InChI Key: WJAITMRKBCUJGD-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride typically involves the reaction of piperidine with 1,3-propanesultone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride is unique due to its specific combination of the piperidine ring and the sultam group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAITMRKBCUJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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